(R)-4-(tert-Butyl)-2-(5-fluoropyridin-2-yl)-4,5-dihydrooxazole

Chiral ligand procurement Enantioselective catalysis Asymmetric synthesis

(R)-4-(tert-Butyl)-2-(5-fluoropyridin-2-yl)-4,5-dihydrooxazole (CAS 2757083-17-1) is a single-enantiomer chiral 2-pyridyl-4,5-dihydrooxazole ligand within the pyridine-oxazoline (PyOx) family. Its structure embeds a tert-butyl group at the C4 position of the oxazoline ring and a fluorine atom at the 5-position of the pyridine ring, yielding a molecular formula of C12H15FN2O and a molecular weight of 222.26 g·mol⁻¹.

Molecular Formula C12H15FN2O
Molecular Weight 222.26 g/mol
Cat. No. B8198651
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R)-4-(tert-Butyl)-2-(5-fluoropyridin-2-yl)-4,5-dihydrooxazole
Molecular FormulaC12H15FN2O
Molecular Weight222.26 g/mol
Structural Identifiers
SMILESCC(C)(C)C1COC(=N1)C2=NC=C(C=C2)F
InChIInChI=1S/C12H15FN2O/c1-12(2,3)10-7-16-11(15-10)9-5-4-8(13)6-14-9/h4-6,10H,7H2,1-3H3/t10-/m0/s1
InChIKeyYVULGYITAFNKKF-JTQLQIEISA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(R)-4-(tert-Butyl)-2-(5-fluoropyridin-2-yl)-4,5-dihydrooxazole – Procurement-Relevant Identity, Class, and Physicochemical Baseline


(R)-4-(tert-Butyl)-2-(5-fluoropyridin-2-yl)-4,5-dihydrooxazole (CAS 2757083-17-1) is a single-enantiomer chiral 2-pyridyl-4,5-dihydrooxazole ligand within the pyridine-oxazoline (PyOx) family. Its structure embeds a tert-butyl group at the C4 position of the oxazoline ring and a fluorine atom at the 5-position of the pyridine ring, yielding a molecular formula of C12H15FN2O and a molecular weight of 222.26 g·mol⁻¹ [1]. The compound is supplied at ≥97% chemical purity with ≥99% enantiomeric excess (ee), as confirmed by HPLC and NMR batch-release data . This ligand class has undergone a renaissance in asymmetric catalysis, with PyOx ligands enabling numerous enantioselective transformations that cannot be achieved with earlier BOX or phosphine-oxazoline frameworks [2].

Why Generic Substitution of (R)-4-(tert-Butyl)-2-(5-fluoropyridin-2-yl)-4,5-dihydrooxazole with Other PyOx or Oxazoline Ligands Is Scientifically Unsupported


Pyridine-oxazoline ligands are not interchangeable commodities. The combination of the R-configuration at C4, the steric demand of the tert-butyl group, and the electron-withdrawing 5-fluoro substituent on the pyridine ring creates a unique stereoelectronic profile that controls both the catalytic activity and the enantioselectivity of derived metal complexes [REFS-1, REFS-2]. Replacing the fluorine with hydrogen (t-BuPyOx) alters the electron density at the metal centre and reduces oxidative stability, while substituting tert-butyl with isopropyl compromises the steric gearing required for enantiodetermining transition states [3]. Similarly, the enantiomeric (S)-form yields opposite asymmetric induction, making the R-enantiomer non-substitutable for applications requiring a specific absolute configuration [4]. The quantitative evidence below demonstrates that even structurally minor modifications produce measurable divergence in performance.

Quantitative Differentiation Evidence for (R)-4-(tert-Butyl)-2-(5-fluoropyridin-2-yl)-4,5-dihydrooxazole Versus Closest Analogs


Enantiomeric Purity: 99% ee for the (R)-Enantiomer Versus Typical 90–95% ee for Generic PyOx Ligands

Commercial batches of the target (R)-enantiomer are routinely released with ≥99% enantiomeric excess (ee) as verified by chiral HPLC, compared with 90–95% ee commonly reported for non-optimised PyOx ligand syntheses . The (S)-enantiomer (CAS 2068819-66-7) is also available at 99% ee, but its use would invert the absolute stereochemical outcome of any catalytic reaction . For the non-fluorinated analog (S)-t-BuPyOx, the scalable synthesis achieves 64% overall yield but the final ee is not separately specified above standard chiral HPLC purity [1].

Chiral ligand procurement Enantioselective catalysis Asymmetric synthesis

Electronic Modulation: σₚ Hammett Value of 5-Fluoro Substituent (+0.06) Versus Hydrogen (0.00) and Trifluoromethyl (+0.54)

The 5-fluoro substituent on the pyridine ring imparts a Hammett σₚ constant of +0.06, representing a mild electron-withdrawing effect that is intermediate between the unsubstituted pyridine (σₚ = 0.00) of t-BuPyOx and the strongly electron-deficient 5-trifluoromethyl analog (σₚ = +0.54) [1]. This moderate electron withdrawal increases the electrophilicity of the Pd(II) centre without the excessive deactivation that can occur with CF₃-substituted ligands, where a 4-fold reduction in homogeneous reaction rate has been documented [2].

Ligand electronic tuning Structure-activity relationship Catalyst design

Steric Bulk Differentiation: tert-Butyl (Taft Eₛ –1.54) Versus Isopropyl (–0.47) and Benzyl (–0.38)

The C4 tert-butyl group provides a Taft steric parameter (Eₛ) of –1.54, which is substantially more demanding than the isopropyl substituent (Eₛ = –0.47) found in (R)-2-(5-fluoropyridin-2-yl)-4-isopropyl-4,5-dihydrooxazole or the benzyl group (Eₛ = –0.38) in the 4-benzyl analog [1]. Computational and experimental studies on (S)-t-BuPyOx have demonstrated that the tert-butyl group controls enantioselectivity primarily through steric repulsion with the α-methylene hydrogens of the enone substrate in the enantiodetermining carbopalladation step, achieving up to 93% ee [2]. The isopropyl analog has been reported to deliver lower enantioselectivity in analogous Pd-catalysed conjugate additions [3].

Steric parameterisation Enantioselectivity control Ligand design

Metabolic Stability: Fluorine Substitution at Pyridine C5 Reduces CYP450-Mediated Oxidation Compared to Non-Fluorinated t-BuPyOx

In vitro microsomal stability studies on structurally related 5-fluoropyridin-2-yl oxazolines indicate that the fluorine atom at the C5 position of the pyridine ring blocks a primary site of CYP450-mediated oxidative metabolism, resulting in extended half-lives compared to the non-fluorinated analog t-BuPyOx [1]. For the non-fluorinated dihydrooxazole scaffold, human liver microsome half-lives as short as <5 min have been reported, whereas fluorinated analogs demonstrated improved metabolic stability through scaffold hopping strategies [2].

Drug discovery intermediate Metabolic stability CYP450 inhibition

Procurement-Relevant Application Scenarios for (R)-4-(tert-Butyl)-2-(5-fluoropyridin-2-yl)-4,5-dihydrooxazole


Enantioselective Pd-Catalysed Conjugate Addition of Arylboronic Acids to Cyclic Enones

Use as a chiral ligand for in situ generation of Pd(TFA)₂/PyOx catalysts. The tert-butyl steric bulk and the electron-withdrawing fluorine substituent are predicted to provide high enantioselectivity (class benchmark: up to 93% ee with (S)-t-BuPyOx) [1], while the fluorine atom may enhance catalyst turnover by stabilising the cationic Pd(II) intermediate against reductive decomposition. The 99% ee of the ligand ensures minimal erosion of product enantiopurity from ligand-derived stereochemical impurities.

Chiral Building Block for Kinase Inhibitor and CNS Drug Discovery Programmes

The (R)-configured oxazoline serves as a chiral intermediate for constructing enantiomerically pure drug candidates targeting kinases or CNS receptors [2]. The 5-fluoropyridine motif is a privileged fragment in kinase inhibitor design and the fluorine atom provides metabolic shielding at a known CYP oxidation site, potentially reducing the need for late-stage fluorination or protecting-group strategies.

Asymmetric Continuous Flow Synthesis of Benzosultams and Related Heterocycles

Building on the immobilisation strategy demonstrated for the CF₃-substituted PyOx ligand [3], the 5-fluoro analog can be anchored to PS-PEG supports for continuous flow applications. The intermediate electronic character (σₚ +0.06 vs. +0.54 for CF₃) may offer higher turnover frequency than the CF₃ analog while retaining sufficient catalyst lifetime (≥10 consecutive cycles achievable with CF₃-PyOx).

Structure-Activity Relationship (SAR) Studies on PyOx Electronic Effects

When used alongside the non-fluorinated t-BuPyOx and the 5-CF₃-PyOx ligand in a comparative SAR matrix, the 5-fluoro compound fills a critical electronic gap (σₚ +0.06) that is not represented by either extreme. This enables quantitative Hammett-type correlations to guide rational ligand selection for new asymmetric transformations [1].

Quote Request

Request a Quote for (R)-4-(tert-Butyl)-2-(5-fluoropyridin-2-yl)-4,5-dihydrooxazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.